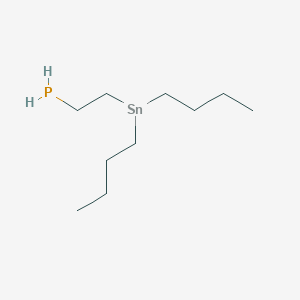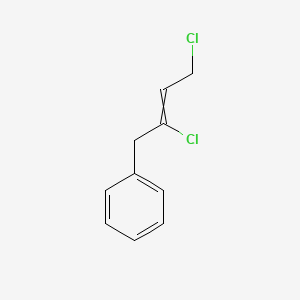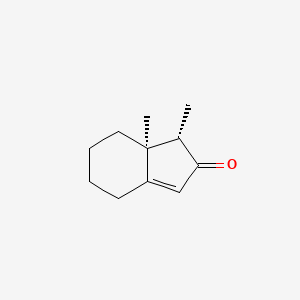![molecular formula C12H13Cl B14614624 Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- CAS No. 57765-59-0](/img/structure/B14614624.png)
Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-: is an organic compound with the molecular formula C12H13Cl It is a derivative of benzene, where a chlorine atom and a cyclopropyl group substituted with a methylethylidene group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- typically involves the chlorination of a suitable precursor compound. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chlorinated cyclopropyl derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, room temperature.
Major Products Formed:
Substitution: Phenols, amines.
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new drugs or as a probe to study enzyme mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities. It may be explored for its potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target. The presence of the cyclopropyl group may also influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
- Benzene, 1-chloro-4-(1-methylethyl)-
- Benzene, 1-chloro-4-(1-methylethenyl)-
- Benzene, 1-chloro-4-(1-methylpropyl)-
Comparison:
- Benzene, 1-chloro-4-(1-methylethyl)- : Similar in structure but lacks the cyclopropyl group, which may result in different reactivity and applications.
- Benzene, 1-chloro-4-(1-methylethenyl)- : Contains a double bond in the side chain, leading to different chemical properties and potential uses.
- Benzene, 1-chloro-4-(1-methylpropyl)- : Has a longer alkyl chain, which can affect its solubility and interaction with other molecules.
The uniqueness of Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- lies in its cyclopropyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
57765-59-0 |
|---|---|
Formule moléculaire |
C12H13Cl |
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
1-chloro-4-(2-propan-2-ylidenecyclopropyl)benzene |
InChI |
InChI=1S/C12H13Cl/c1-8(2)11-7-12(11)9-3-5-10(13)6-4-9/h3-6,12H,7H2,1-2H3 |
Clé InChI |
MFGQJVQMTGWSEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CC1C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
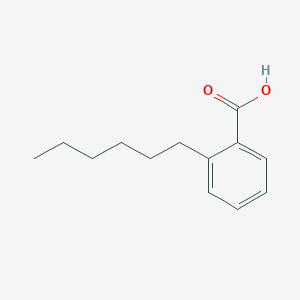
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
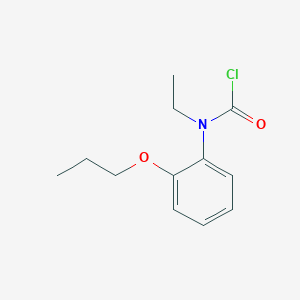
silane](/img/structure/B14614565.png)
